WIC1

Wnt signaling β-catenin TCF/LEF reporter

WIC1 (N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide, CAS 943083-58-7) is a potent, cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It was identified through a high-throughput screen and is characterized by an IC50 of 10 nM in a CHIR-induced TCF/LEF luciferase reporter assay in BEAS-2B cells.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B15542475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIC1
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H23N3O3/c1-2-24-11-13-25(14-12-24)18-9-7-17(8-10-18)23-21(26)19-15-16-5-3-4-6-20(16)28-22(19)27/h3-10,15H,2,11-14H2,1H3,(H,23,26)
InChIKeyYQXKWSNLAVFZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

WIC1: A Potent Wnt/β-Catenin Inhibitor with Defined IC50 and ABSC Differentiation Activity for Airway Stem Cell Research


WIC1 (N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide, CAS 943083-58-7) is a potent, cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It was identified through a high-throughput screen and is characterized by an IC50 of 10 nM in a CHIR-induced TCF/LEF luciferase reporter assay in BEAS-2B cells [1]. WIC1 exerts its effects by suppressing β-catenin phosphorylation at tyrosine 489 (p-β-cateninY489) and reducing TP63 expression, which together promote the differentiation of airway basal stem cells (ABSCs) into ciliated epithelial cells [1]. The compound is supplied as a powder with ≥98% HPLC purity and is soluble to 2 mM in DMSO with gentle warming .

Why WIC1 Cannot Be Interchanged with Other Wnt Inhibitors: Divergent Mechanisms, Potency, and Cellular Outcomes


Wnt/β-catenin inhibitors comprise a chemically and mechanistically diverse class. Compounds such as XAV939 (tankyrase inhibitor), IWR-1 (Axin stabilizer), PRI-724 (CBP/β-catenin interaction blocker), and Wnt-C59 (PORCN inhibitor) all modulate the Wnt pathway, yet they act at distinct nodes, exhibit vastly different potencies in cell-based reporter assays, and produce non-equivalent cellular phenotypes [1][2]. WIC1 differentiates itself through its unique ability to directly suppress β-catenin Y489 phosphorylation and TP63 expression, leading to a robust promotion of ciliated cell differentiation in ABSC cultures—a specific functional outcome not uniformly observed with other Wnt inhibitors. Substituting WIC1 with a generic Wnt inhibitor without confirming matched mechanism, potency, and differentiation-inducing capacity would compromise experimental reproducibility and confound interpretation in studies of airway epithelial homeostasis, lung premalignancy, or regenerative medicine.

Quantitative Differentiation Evidence for WIC1: Head-to-Head Potency, ABSC Proliferation Control, and Lineage Commitment


TCF/LEF Reporter Assay IC50: WIC1 (10 nM) vs. XAV939 (28 nM) vs. IWR-1 (180 nM) vs. PRI-724 (150 nM)

In a cell-based TCF/LEF luciferase reporter assay, WIC1 inhibits Wnt-driven transcriptional activity with an IC50 of 10 nM in BEAS-2B cells stimulated with 5 µM CHIR99021 for 24 hours . Under comparable reporter assay conditions, the tankyrase inhibitor XAV939 exhibits an IC50 of 28.1 nM [1], the Axin stabilizer IWR-1 shows an IC50 of 180 nM , and the CBP/β-catenin interaction inhibitor PRI-724 demonstrates an IC50 of 150 nM . The PORCN inhibitor Wnt-C59 is more potent in this assay (IC50 74 pM) , but operates through an entirely distinct upstream mechanism (Wnt secretion blockade) that yields a different cellular phenotype.

Wnt signaling β-catenin TCF/LEF reporter IC50 Potency

ABSC Hyperproliferation Suppression: WIC1 Achieves 92% Reduction in CHIR-Induced Human ABSC Proliferation at 1 µM

Treatment of human airway basal stem cells (hABSCs) with 2 µM CHIR99021 for 4 days induces a hyperproliferative state that models premalignant airway lesions. Co-treatment with 1 µM WIC1 reduces this CHIR-induced proliferation by 92% compared to CHIR-only controls . This quantitative suppression of pathological stem cell expansion is a direct functional consequence of Wnt pathway inhibition by WIC1 and is a key differentiator from compounds that inhibit Wnt signaling but do not efficiently reverse ABSC hyperproliferation.

Airway basal stem cells ABSC Hyperproliferation CHIR99021 Wnt-driven growth

Ciliated Cell Differentiation Induction: WIC1 Increases Ciliated Cell Fraction by 1.9-Fold at 100 nM in ALI Culture

In mouse airway basal stem cell (mABSC) cultures maintained under air-liquid interface (ALI) conditions for 14 days, treatment with 100 nM WIC1 increases the percentage of ciliated cells by 1.9-fold relative to DMSO-treated controls . This pro-differentiation effect is a hallmark of WIC1's mechanism and distinguishes it from many Wnt inhibitors that primarily suppress proliferation without efficiently promoting lineage commitment.

Ciliated cell differentiation Air-liquid interface ALI culture Airway epithelium Stem cell fate

p-β-CateninY489 Suppression: Complete Inhibition of CHIR-Induced Y489 Phosphorylation by 1 µM WIC1

WIC1's mechanism involves direct suppression of β-catenin phosphorylation at tyrosine 489 (p-β-cateninY489), a modification that promotes nuclear translocation and transcriptional activity. In BEAS-2B cells treated with 5 µM CHIR99021 for 24 hours to induce pY489, co-treatment with 1 µM WIC1 results in complete inhibition of this phosphorylation event . In contrast, many other Wnt inhibitors (e.g., XAV939, IWR-1) act upstream or downstream of this specific phosphorylation event and do not directly ablate p-β-cateninY489 [1].

β-catenin phosphorylation pY489 Wnt signaling Nuclear β-catenin Mechanism of action

TP63 Expression Reduction: WIC1 Suppresses Basal Cell Transcription Factor by 80% in mABSCs and 40% in BEAS-2B Cells

TP63 is a master transcription factor that maintains basal cell identity and is elevated in squamous lung premalignancy. WIC1 treatment reduces TP63 expression in a dose- and context-dependent manner: in mouse ABSCs treated with 1 µM CHIR99021 for 9 days, 1 µM WIC1 reduces TP63 by 80%; in BEAS-2B cells treated with 5 µM CHIR99021 for 48 hours, the same concentration of WIC1 reduces TP63 by 40% . This dual suppression of p-β-cateninY489 and TP63 underpins WIC1's unique ability to promote differentiation away from the basal/squamous lineage.

TP63 p63 Basal cell marker Squamous differentiation Airway stem cells

Recommended Application Scenarios for WIC1 Based on Verified Quantitative Evidence


Airway Basal Stem Cell Homeostasis and Differentiation Studies

Use WIC1 at 100 nM – 1 µM to induce ciliated cell differentiation and suppress hyperproliferation in ABSC cultures under air-liquid interface (ALI) conditions. The 1.9-fold increase in ciliated cells at 100 nM and 92% reduction in CHIR-induced proliferation at 1 µM provide well-defined working concentrations for experiments investigating airway epithelial repair, stem cell fate decisions, or regenerative medicine applications.

Lung Premalignancy and Squamous Cell Carcinoma Models

Employ WIC1 (1 µM) to reverse Wnt-driven ABSC hyperproliferation and reduce TP63 expression, modeling the attenuation of premalignant airway lesions. The compound's ability to suppress nuclear p-β-cateninY489 and TP63—markers elevated in human squamous lung cancer progression—makes it a valuable tool for dissecting the Wnt/p-β-cateninY489/TP63 axis in lung premalignancy [1].

Wnt/β-Catenin Pathway Mechanism Studies Requiring Defined IC50 and Phosphorylation Control

Select WIC1 when experimental designs require a Wnt inhibitor with a precisely characterized IC50 (10 nM in TCF/LEF reporter assay) and direct suppression of β-catenin Y489 phosphorylation. Unlike tankyrase inhibitors (XAV939, IWR-1) or CBP/β-catenin interaction blockers (PRI-724), WIC1 offers a distinct mechanism centered on pY489 ablation [2], enabling pathway dissection at the level of β-catenin post-translational modification.

High-Content Screening and Dose-Response Studies in Lung Epithelial Cells

Leverage WIC1's robust, dose-dependent effects on ABSC proliferation (92% reduction at 1 µM) and TP63 expression (40–80% reduction) as positive controls or screening benchmarks in assays targeting Wnt-driven airway pathologies. The compound's ≥98% purity and validated solubility in DMSO:methanol (2 mg/mL) support reproducible liquid handling and assay development.

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